N-(2-methylphenyl)-4-propylbenzenesulfonamide
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Overview
Description
. It belongs to the class of sulfonamides, which are organic compounds containing a sulfonamide functional group (–SO₂NH₂). This compound is characterized by the presence of an acetamide group (–CONH₂) attached to a 2-methylphenyl ring.
Preparation Methods
Synthetic Routes::
Acetylation of 2-methylaniline: The compound can be synthesized by acetylating 2-methylaniline (o-toluidine) with acetic anhydride or acetyl chloride. The reaction proceeds via nucleophilic substitution at the amino group, resulting in the formation of N-(2-methylphenyl)acetamide.
Sulfonation: The next step involves sulfonation of N-(2-methylphenyl)acetamide using sulfuric acid or chlorosulfonic acid. This introduces the sulfonamide group (–SO₂NH₂) to yield N-(2-methylphenyl)-4-propylbenzenesulfonamide.
Industrial Production:: The industrial production of this compound typically involves large-scale batch processes, optimizing reaction conditions for yield and purity.
Chemical Reactions Analysis
N-(2-methylphenyl)-4-propylbenzenesulfonamide can undergo various chemical reactions:
Oxidation: It can be oxidized to form the corresponding sulfone or sulfoxide derivatives.
Reduction: Reduction of the sulfonamide group can yield the corresponding amine.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common reagents and conditions:
Sulfonation: Sulfuric acid or chlorosulfonic acid.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Substitution: Various nucleophiles (e.g., amines, alkoxides).
Major products:
- Sulfonamide derivatives with different substitution patterns.
Scientific Research Applications
N-(2-methylphenyl)-4-propylbenzenesulfonamide finds applications in:
Medicine: It may exhibit pharmacological properties due to its sulfonamide group. Researchers explore its potential as an antimicrobial or antitumor agent.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules.
Industry: Used in the production of dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific application. its sulfonamide moiety suggests potential inhibition of enzymes or receptors involved in biological processes.
Comparison with Similar Compounds
Prilocaine: A local anesthetic with a similar sulfonamide group.
N,N’-Bis(2-methylphenyl)benzene-1,4-diamine: Another related compound with a different substitution pattern.
N-(2-methylphenyl)-2-naphthamide: A structurally related compound with a naphthalene ring.
Properties
Molecular Formula |
C16H19NO2S |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N-(2-methylphenyl)-4-propylbenzenesulfonamide |
InChI |
InChI=1S/C16H19NO2S/c1-3-6-14-9-11-15(12-10-14)20(18,19)17-16-8-5-4-7-13(16)2/h4-5,7-12,17H,3,6H2,1-2H3 |
InChI Key |
ODFMHYBURPUSJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C |
Origin of Product |
United States |
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